molecular formula C7H12N2O3 B12335618 Ethyl 6-oxo-1,2-diazinane-4-carboxylate

Ethyl 6-oxo-1,2-diazinane-4-carboxylate

Cat. No.: B12335618
M. Wt: 172.18 g/mol
InChI Key: PDEDWYFLFMRNDC-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1,2-diazinane-4-carboxylate is a specialized and versatile chemical compound with the molecular formula C7H12N2O3 It is a nitrogen-containing heterocycle, which means it has a ring structure that includes nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-1,2-diazinane-4-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

  • Ethyl acetoacetate is reacted with hydrazine hydrate in the presence of an acid catalyst.
  • The reaction mixture is heated to promote the formation of the diazinane ring.
  • The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxo-1,2-diazinane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products:

  • Oxidation products include various oxo derivatives.
  • Reduction products include hydroxylated compounds.
  • Substitution reactions yield a wide range of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-oxo-1,2-diazinane-4-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-1,2-diazinane-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

    Methyl 6-oxo-1,2-diazinane-4-carboxylate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.

    1,2-Diazinane: A simpler analog without the carboxylate group.

    1,3-Diazinane and 1,4-Diazinane: Isomers with different positions of nitrogen atoms in the ring.

Uniqueness: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 6-oxodiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-2-12-7(11)5-3-6(10)9-8-4-5/h5,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEDWYFLFMRNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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